molecular formula C20H22N2O3S B2752749 N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686743-73-7

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide

カタログ番号 B2752749
CAS番号: 686743-73-7
分子量: 370.47
InChIキー: CXFAXDWGENKKGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 1998 by Sugen Inc. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.

作用機序

SU6656 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases involved in various cellular processes, such as cell proliferation, differentiation, migration, and survival. SU6656 binds to the ATP-binding site of Src family kinases and prevents their activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of Src family kinases by SU6656 has various biochemical and physiological effects. In cancer cells, SU6656 inhibits the activation of signaling pathways involved in cell proliferation, survival, and metastasis, leading to the inhibition of cancer cell growth and metastasis. In Alzheimer's disease models, SU6656 inhibits the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease models, SU6656 protects dopaminergic neurons from degeneration. In osteoporosis models, SU6656 stimulates osteoblast differentiation and bone formation.

実験室実験の利点と制限

One of the advantages of SU6656 is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This makes SU6656 a useful tool for studying the role of Src family kinases in various cellular processes. However, one of the limitations of SU6656 is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

将来の方向性

There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other diseases, such as diabetes and cardiovascular disease. Furthermore, the combination of SU6656 with other therapeutic agents, such as chemotherapy and radiation therapy, could be explored for the treatment of cancer. Finally, the development of SU6656 derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.

合成法

The synthesis of SU6656 involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction of 2,4-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate N-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 3-bromo-1-(ethylsulfonyl)indole to produce SU6656. The overall yield of the synthesis is around 10%.

科学的研究の応用

SU6656 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, lung, and colon cancer cells. SU6656 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
In addition to cancer, SU6656 has been studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and osteoporosis. SU6656 has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. SU6656 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. Furthermore, SU6656 has been shown to stimulate osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis.

特性

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFAXDWGENKKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。